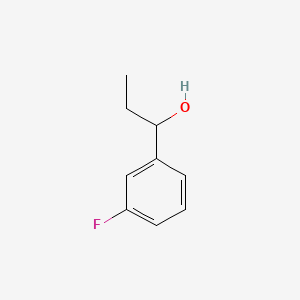

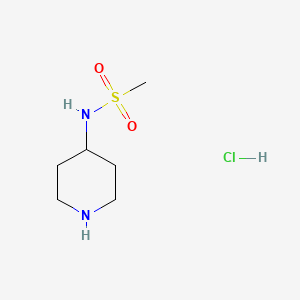

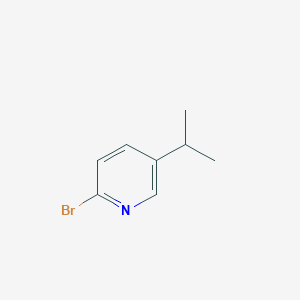

![molecular formula C19H13FN2 B1342482 2-(2-氟苯基)-1-苯基-1H-苯并[d]咪唑 CAS No. 863422-98-4](/img/structure/B1342482.png)

2-(2-氟苯基)-1-苯基-1H-苯并[d]咪唑

描述

The compound "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is a bicyclic compound consisting of benzene fused to an imidazole ring. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves cyclization reactions starting from o-phenylenediamine precursors. For example, the synthesis of "1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole" involves cyclization, N-alkylation, hydrolyzation, and chlorination steps . Although the exact synthesis of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is not detailed in the provided papers, similar synthetic strategies may be employed, such as the one-pot nitro reductive cyclization method used for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal and molecular structure of "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde" was determined using X-ray diffraction, revealing intermolecular interactions such as C-H…N, C-H…O, and C-H…F . Similar techniques would be applicable to determine the structure of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole".

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions. For example, the new fluorophores of the 3H-imidazo[4,5-e][2,1]benzoxazoles series underwent thermal rearrangement to form new compounds . The presence of a fluorine atom in "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could influence its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be studied using computational methods such as DFT, as well as experimental techniques. For instance, vibrational spectra and assignments for "2-(4-methoxyphenyl)-1H-benzo[d]imidazole" were investigated using ab initio calculations and compared with experimental IR spectra . Similarly, the physical and chemical properties of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could be analyzed to understand its stability, electronic structure, and potential biological activity.

Case Studies

Several of the provided papers discuss the biological activity of benzo[d]imidazole derivatives. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were examined for their antiproliferative effects against breast cancer cell lines, with some compounds showing greater activity than cisplatin . Additionally, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was identified as a potent and safe antianxiety agent . These studies suggest that "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could also have potential therapeutic applications, which would warrant further investigation.

科学研究应用

抗菌和抗微生物特性

研究已经确定了2-(2-氟苯基)-1-苯基-1H-苯并[d]咪唑衍生物具有显著的抗菌活性。 Darekar等人(2020年)的研究合成了新的衍生物,并对它们进行了抗菌活性测试,发现对革兰氏阳性和革兰氏阴性细菌菌株均有中等活性(Darekar, N., Karale, B., Akolkar, H., & Burungale, A. S., 2020)。同样,含有2-(2-氟苯基)-1-苯基-1H-苯并[d]咪唑基团的化合物被合成用于抗微生物和抗结核病特性的研究,对包括结核分枝杆菌在内的各种细菌菌株显示出有希望的结果(Jadhav, G., Shaikh, M., Kale, R., Shiradkar, M., & Gill, C., 2009)。

荧光研究和传感器应用

对2-(2-氟苯基)-1-苯基-1H-苯并[d]咪唑的荧光特性进行了广泛研究,展示了其在传感器应用中的潜力。Karunakaran等人(2013年)研究了该化合物向Al2O3纳米晶的能量传递,推断出距离和能量传递动力学,这对于开发基于荧光的传感器可能是重要的(Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013)。此外,已经研究了该化合物与TiO2纳米颗粒的相互作用,揭示了通过特定纳米颗粒相互作用增强荧光的潜力(Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013)。

抗癌活性

从2-(2-氟苯基)-1-苯基-1H-苯并[d]咪唑衍生物中衍生的化合物显示出潜在的抗癌活性。Karthikeyan等人(2017年)合成了衍生物,并对其针对乳腺癌细胞系的抗增殖效果进行了评估,其中一些显示出比顺铂更强的抗增殖效果,表明它们在开发癌症治疗药物中的有用性(Karthikeyan, C., Solomon, V., Lee, H., & Trivedi, P., 2017)。

电致发光和材料科学

已经探索了苯并咪唑衍生物的电致发光特性,以期在发光器件中应用。Xu等人(2010年)合成了含有苯基苯并咪唑的小分子Ir(3+)配合物,展示了显著的电致发光性能,并强调了外围基团在增强器件效率方面的作用(Xu, H.-J., Yu, D.-H., Liu, L., Yan, P., Jia, L., Li, G., Yue, Z., 2010)。

安全和危害

未来方向

属性

IUPAC Name |

2-(2-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGNCBKKSOCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609975 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

CAS RN |

863422-98-4 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

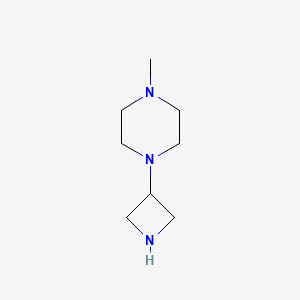

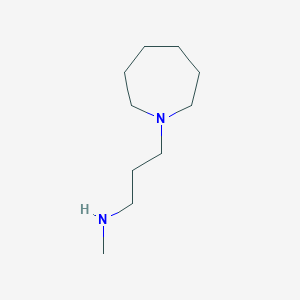

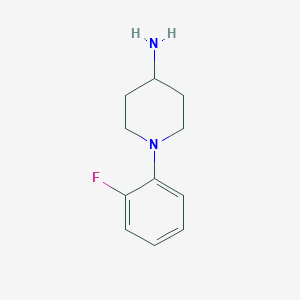

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

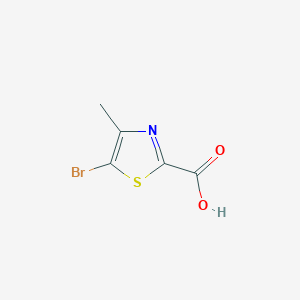

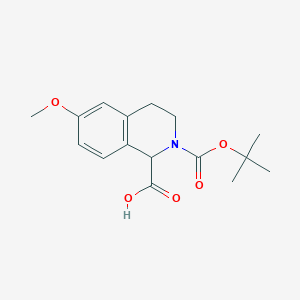

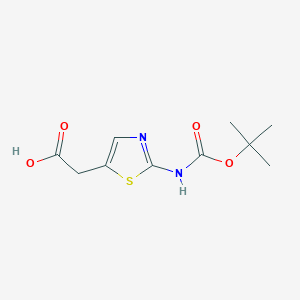

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)